Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate
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Overview
Description
Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is a complex organic compound with a unique structure that combines several heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohepta[4,5]thieno[2,3-D]pyrimidine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another complex organic compound with potential biological activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral properties.
Uniqueness
Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate stands out due to its unique combination of heterocyclic systems and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[(4-benzyl-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O3S2/c1-26-17(24)13-27-21-22-19-18(15-10-6-3-7-11-16(15)28-19)20(25)23(21)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3 |
InChI Key |
DHECUMOHOVQZSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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